2-Methyl-5-(pyrrolidin-1-yl)aniline

Lipophilicity Drug-likeness CNS permeability

2-Methyl-5-(pyrrolidin-1-yl)aniline (CAS 69131-64-2) is a bifunctional aromatic amine (C₁₁H₁₆N₂, MW 176.26 g/mol) featuring a 2-methylaniline core directly N-aryl-substituted with a fully saturated pyrrolidine ring at the 5-position. The compound is a versatile small-molecule scaffold supplied at 95% purity, typically as an oil at room temperature.

Molecular Formula C11H16N2
Molecular Weight 176.263
CAS No. 69131-64-2
Cat. No. B2374312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(pyrrolidin-1-yl)aniline
CAS69131-64-2
Molecular FormulaC11H16N2
Molecular Weight176.263
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCCC2)N
InChIInChI=1S/C11H16N2/c1-9-4-5-10(8-11(9)12)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3
InChIKeyNTNQDORDXJEARH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-(pyrrolidin-1-yl)aniline (CAS 69131-64-2): Core Building Block Profile for Kinase Inhibitor and Heterocycle Synthesis


2-Methyl-5-(pyrrolidin-1-yl)aniline (CAS 69131-64-2) is a bifunctional aromatic amine (C₁₁H₁₆N₂, MW 176.26 g/mol) featuring a 2-methylaniline core directly N-aryl-substituted with a fully saturated pyrrolidine ring at the 5-position [1]. The compound is a versatile small-molecule scaffold supplied at 95% purity, typically as an oil at room temperature . Its structural architecture—an aniline NH₂ handle for amide coupling and a pyrrolidine tertiary amine—positions it as a strategic intermediate in medicinal chemistry, particularly for constructing kinase inhibitor hinge-binding motifs and nitrogen-rich heterocycles [2].

Why Generic Substitution Fails: Structural Determinants That Differentiate 2-Methyl-5-(pyrrolidin-1-yl)aniline from Its Closest Analogs


Substituting 2-methyl-5-(pyrrolidin-1-yl)aniline with a regioisomeric, heterocyclic, or linker-modified analog is not a functionally neutral decision. The 5-position N-aryl pyrrolidine substitution pattern imparts a distinct lipophilicity profile (XLogP3 = 1.4) that differs significantly from the 4-position regioisomer (XLogP3 = 2.2) [1]. The fully saturated pyrrolidine ring provides two hydrogen bond acceptor sites versus only one for the aromatic pyrrole analog, altering target engagement geometry [2]. Furthermore, the compound exists as an oil at room temperature, while non-methylated 4-(pyrrolidin-1-yl)aniline is a crystalline solid (mp 32–34 °C), impacting handling, formulation, and reaction solvent compatibility . These quantifiable differences in physicochemical properties directly affect reactivity, purification, and biological profile—making generic interchange unreliable without re-optimization of downstream chemistry or assay conditions.

Quantitative Differentiation Evidence: 2-Methyl-5-(pyrrolidin-1-yl)aniline vs. Closest Analogs


XLogP3 Lipophilicity: 2-Methyl-5-(pyrrolidin-1-yl)aniline Exhibits Intermediate Lipophilicity Favorable for CNS Drug-Like Space vs. 4-Position Regioisomer

Among positional isomers, 2-methyl-5-(pyrrolidin-1-yl)aniline (5-substituted) exhibits an XLogP3 value of 1.4, which is substantially lower than the 4-substituted regioisomer 2-methyl-4-(pyrrolidin-1-yl)aniline (XLogP3 = 2.2) [1]. This 0.8 log unit difference represents a ~6.3-fold difference in octanol-water partition coefficient, directly impacting membrane permeability and CNS drug-likeness. The 5-substituted isomer falls within the optimal CNS drug-like range (XLogP3 1–3), while the 4-substituted isomer approaches the upper boundary associated with higher metabolic clearance risk [2].

Lipophilicity Drug-likeness CNS permeability

Lipophilicity Fine-Tuning: Pyrrolidine-Substituted Aniline Offers Higher XLogP3 Than Pyrrole Analog for Enhanced Membrane Partitioning

Replacing the aromatic pyrrole ring with a fully saturated pyrrolidine in the 5-position increases computed lipophilicity modestly but meaningfully. 2-Methyl-5-(pyrrolidin-1-yl)aniline (XLogP3 = 1.4) is 0.2 log units more lipophilic than 2-methyl-5-(1H-pyrrol-1-yl)aniline (XLogP3 = 1.2) [1]. This corresponds to an approximately 1.6-fold increase in partition coefficient, attributable to the greater hydrophobic surface area of the saturated pyrrolidine ring versus the planar aromatic pyrrole [2].

Lipophilicity Scaffold optimization Partition coefficient

Physical State Differentiation: Oil vs. Crystalline Solid Enables Direct Use in Solution-Phase Parallel Synthesis Without Pre-Dissolution

2-Methyl-5-(pyrrolidin-1-yl)aniline is supplied as an oil at room temperature , whereas the non-methylated analog 4-(pyrrolidin-1-yl)aniline (CAS 2632-65-7) is a crystalline solid with a melting point of 32–34 °C . The oil physical form of the target compound eliminates the need for pre-dissolution or melting steps in automated liquid handling systems, reducing weighing errors and improving throughput in parallel synthesis workflows. The methyl substituent ortho to the aniline NH₂ disrupts crystal packing, lowering the melting point below ambient temperature compared to the unsubstituted analog.

Physical state Formulation Parallel synthesis

Hydrogen Bond Acceptor Capacity: Two HBA Sites Enable Dual Hinge-Binding Interactions vs. Single HBA in Pyrrole Analog

2-Methyl-5-(pyrrolidin-1-yl)aniline possesses two hydrogen bond acceptor (HBA) sites (aniline NH₂ nitrogen and pyrrolidine tertiary amine nitrogen) compared to only one HBA site in 2-methyl-5-(1H-pyrrol-1-yl)aniline, where the pyrrole nitrogen is part of the aromatic π-system and has negligible basicity at physiological pH [1]. This dual HBA capacity enables the target compound to form two distinct hydrogen bonds with kinase hinge region residues (e.g., backbone NH of Met793 and carbonyl of Glu791 in EGFR), a structural feature exploited in Type I kinase inhibitor design [2]. In contrast, the pyrrole analog is limited to a single HBA interaction, constraining binding geometry and reducing affinity optimization options.

Hydrogen bonding Kinase hinge binding Scaffold design

Anticancer Activity Potential: Pyrrolidine Scaffold Demonstrates Superior Antiproliferative Activity Across 10 Cancer Cell Lines vs. Pyrrole Analogs

In a comparative SAR study of polysubstituted pyrrolidines and their corresponding pyrrole analogs, pyrrolidine derivatives (exemplified by compounds 3h and 3k) demonstrated potent antiproliferative effects across 10 human cancer cell lines with IC₅₀ values ranging from 2.9 to 16 μM, with the most active pyrrolidine achieving single-digit micromolar potency [1]. In contrast, the structurally corresponding pyrrole analogs obtained via dehydration showed markedly reduced activity, indicating that ring saturation is a critical determinant of anticancer potency within this scaffold class. The fully saturated pyrrolidine ring enhances conformational flexibility and basicity, enabling stronger interactions with biological targets compared to the planar, less basic pyrrole ring [2].

Anticancer Structure-activity relationship Pyrrolidine vs. pyrrole

Synthetic Accessibility: Direct N-Aryl Pyrrolidine C–N Bond Enables Modular Amide Coupling vs. Methylene-Linker Analog Requiring Additional Synthetic Steps

2-Methyl-5-(pyrrolidin-1-yl)aniline features a direct N-aryl C–N bond connecting the pyrrolidine ring to the aniline core, leaving the primary aniline NH₂ free for downstream amide coupling or diazotization chemistry [1]. In contrast, the methylene-linker analog 2-methyl-5-(pyrrolidin-1-ylmethyl)aniline (CAS 1342712-03-1) contains a –CH₂– spacer that adds one additional rotatable bond (from 1 to 2), increases molecular weight by 14 Da (176.26 vs. 190.28 g/mol), and introduces a benzylic position susceptible to oxidative metabolism [2]. The direct N-aryl architecture of the target compound provides a more compact, metabolically stable scaffold with fewer synthetic steps required for incorporation into final drug candidates.

Synthetic efficiency Amide coupling Retrosynthetic analysis

Best-Fit Application Scenarios for 2-Methyl-5-(pyrrolidin-1-yl)aniline Based on Quantitative Differentiation Evidence


Kinase Inhibitor Hinge-Binder Library Synthesis

2-Methyl-5-(pyrrolidin-1-yl)aniline is optimally deployed as an amine coupling partner in the construction of Type I kinase inhibitor libraries. Its dual HBA capacity (aniline NH₂ + pyrrolidine N) enables formation of a bidentate hydrogen-bond network with kinase hinge residues [1]. The intermediate XLogP3 of 1.4 keeps library members within favorable drug-like space, while the oil physical state enables direct automated dispensing without pre-dissolution . Coupling the free aniline NH₂ to heterocyclic carboxylic acids (e.g., quinazoline, pyrimidine, or pyrazolo[1,5-a]quinazoline cores) generates hinge-binding motifs with direct precedent in EGFR, BRAF, and LRRK2 inhibitor programs [2].

Oncology-Focused Fragment-Based Drug Discovery (FBDD)

The pyrrolidine scaffold's demonstrated superior antiproliferative activity over pyrrole analogs—with lead pyrrolidines achieving IC₅₀ values as low as 2.9 μM across 10 cancer cell lines [3]—positions 2-methyl-5-(pyrrolidin-1-yl)aniline as a privileged fragment for oncology FBDD campaigns. Its low molecular weight (176.26 Da), moderate lipophilicity (XLogP3 = 1.4), and single rotatable bond align with the 'Rule of Three' for fragment libraries. The free aniline amine provides a direct synthetic vector for fragment growing or linking strategies targeting the ATP-binding pocket of oncogenic kinases.

Parallel Medicinal Chemistry for CNS Penetrant Candidates

For programs targeting CNS indications, the XLogP3 of 1.4 falls within the optimal CNS drug-like range (typically 1–3), while the 0.8 log unit lower lipophilicity compared to the 4-position regioisomer reduces the risk of high metabolic clearance and non-specific tissue binding [4]. The compound's oil physical state supports direct use in 96-well or 384-well parallel amide coupling reactions, enabling rapid SAR exploration around the aniline vector. This is particularly relevant for constructing CNS-penetrant kinase inhibitors, phosphodiesterase inhibitors, or GPCR modulators where precise control of lipophilicity is critical for balancing potency with brain exposure.

Building Block for Nitrogen-Rich Fused Heterocycle Synthesis

The ortho-methyl, meta-pyrrolidine substitution pattern on the aniline core provides regiochemical control for cyclization reactions leading to fused heterocycles such as benzimidazoles, quinoxalines, and pyridopyrimidines [5]. The direct N-aryl pyrrolidine C–N bond (vs. methylene-linker analogs) eliminates the metabolic liability of a benzylic position while providing a non-planar, saturated ring that enhances solubility and reduces aromatic ring count—a key consideration for developability [6]. Procurement of this specific isomer, rather than the 4-substituted or pyrrole analog, ensures correct regiochemistry in the final cyclized product without requiring protecting group strategies or post-synthetic isomer separation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-5-(pyrrolidin-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.